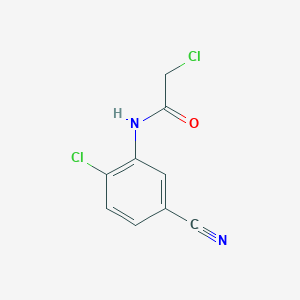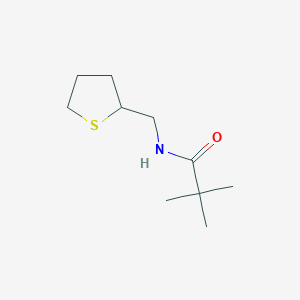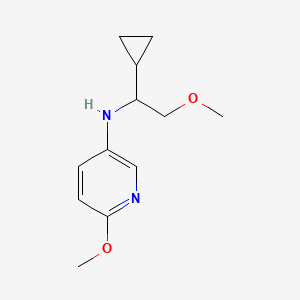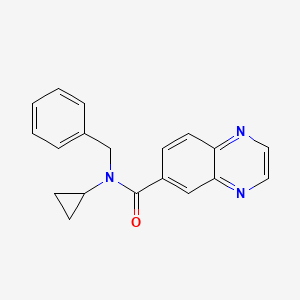![molecular formula C18H17N3O B7602127 N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide](/img/structure/B7602127.png)
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxaline derivatives are widely used in various fields, including medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Aplicaciones Científicas De Investigación
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: These compounds share a similar nitrogen-containing bicyclic structure and exhibit comparable biological activities.
Quinazoline derivatives: These are isomeric to quinoxalines and also possess significant pharmacological properties.
Cinnoline derivatives: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-[(2-methylphenyl)methyl] groups contribute to its enhanced stability and activity compared to other quinoxaline derivatives .
Propiedades
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-3-4-6-15(13)12-21(2)18(22)14-7-8-16-17(11-14)20-10-9-19-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXLEBLQBRSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[2-(3,4-Difluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7602051.png)
![2-[4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7602058.png)
![N-[(4-methylcyclohexylidene)amino]-2-nitroaniline](/img/structure/B7602073.png)



![2-[4-(2-Cyclohexylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602104.png)

![2-[4-(2-Hydroxy-2-phenylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602114.png)
![2-[4-(5-Chlorothiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7602130.png)
![2-[4-(4,4,4-Trifluorobutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7602134.png)
![2-[4-(5-Ethyl-2-methylpyrazole-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602139.png)

![2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7602160.png)
